N-Methylbenzylamine

Basicity Reaction Kinetics Organic Synthesis

Researchers requiring an amine base with intermediate basicity for selective synthesis face a gap between weakly basic benzylamine and strongly basic tertiary analogs. N-Methylbenzylamine (pKb 4.35) bridges this precisely. • Avoids carcinogenic NDMA formation during chloramination, unlike N,N-dimethylbenzylamine which generates NDMA at 34% molar yield. • Delivers ~65% yield in Cu-catalyzed 2-arylbenzothiazole synthesis with predictable, process-controllable kinetics. • Accelerates Pd-catalyzed ortho-arylation vs. unsubstituted benzylamine, improving throughput efficiency. Batch-specific QC (GC, titration) included for procurement reliability.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 103-67-3
Cat. No. B140818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzylamine
CAS103-67-3
SynonymsN-benzyl methyl ammonium
N-benzyl-N-methylamine
N-methylbenzylamine
N-methylbenzylamine acetate
N-methylbenzylamine hydride
N-methylbenzylamine hydrochloride
N-methylbenzylamine tosylate
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1
InChIInChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyRIWRFSMVIUAEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.25 M

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzylamine (CAS 103-67-3) for Procurement: Core Physical-Chemical Baseline and Structural Context


N-Methylbenzylamine (CAS 103-67-3) is a secondary benzylamine derivative with the molecular formula C8H11N and a molecular weight of 121.18 g/mol [1]. Structurally, it is N-benzylmethylamine, which distinguishes it from the primary amine benzylamine (C6H5CH2NH2) and the tertiary amine N,N-dimethylbenzylamine (C6H5CH2N(CH3)2) [2]. Its N-methyl substitution pattern imparts distinct physicochemical and reactivity profiles that are critical for specific synthetic and industrial applications, making it a unique procurement target compared to its unsubstituted or fully methylated analogs.

Why Benzylamine or Dimethylbenzylamine Cannot Be Substituted for N-Methylbenzylamine in Critical Processes


Simple substitution of N-methylbenzylamine with benzylamine or N,N-dimethylbenzylamine is often not feasible due to significant differences in their fundamental properties and reaction selectivities. N-methylation alters the amine's basicity, lipophilicity, and steric environment, which in turn dictates reaction kinetics and product distribution in key transformations such as C-H functionalization [1] and environmental degradation pathways [2]. The quantitative evidence below demonstrates these precise performance divergences, underscoring the necessity of procuring the specific N-methylated benzylamine for applications where these parameters are critical to outcome.

Quantitative Performance Differentiators of N-Methylbenzylamine Against Structural Analogs


Distinct Basicity (pKb) Profile of N-Methylbenzylamine Relative to N-Ethyl and Unsubstituted Analogs

N-Methylbenzylamine exhibits a lower pKb (higher basicity) compared to benzylamine and a higher pKb (lower basicity) compared to N-ethylbenzylamine, providing a tunable basicity profile for acid-catalyzed reactions .

Basicity Reaction Kinetics Organic Synthesis

Differential Reactivity in Copper-Catalyzed Multicomponent Benzothiazole Synthesis

In a copper-catalyzed multicomponent reaction with 2-iodoanilines and elemental sulfur, N-methylbenzylamine provided a distinct yield of the 2-arylbenzothiazole product, which differs markedly from the yields obtained with benzylamine, N,N-dimethylbenzylamine, and dibenzylamine under identical conditions [1].

Multicomponent Reactions Copper Catalysis Heterocycle Synthesis

Contrasting Degradation Pathways During Water Disinfection (Chlorination/Chloramination)

During chlorination and chloramination, N-methylbenzylamine undergoes a distinct degradation pathway compared to benzylamine and N,N-dimethylbenzylamine, leading to different byproduct profiles and formation rates [1].

Environmental Fate Disinfection Byproducts Water Treatment

Reaction Kinetics in Palladium-Catalyzed Ortho-Arylation

Under identical palladium-catalyzed ortho-arylation conditions, N-methylbenzylamine reacts faster than unsubstituted benzylamine, providing a kinetic advantage for high-throughput synthesis [1].

C-H Activation Palladium Catalysis Ortho-Arylation

Optimal Procurement-Driven Use Cases for N-Methylbenzylamine Based on Evidenced Differentiators


Precursor for Fine-Tuned Basicity in Organic Synthesis

When designing a synthetic route requiring an amine base or nucleophile with an intermediate pKb value, N-methylbenzylamine (pKb = 4.35) offers a distinct alternative to the weaker base benzylamine (pKb = 4.70) and the stronger base N-ethylbenzylamine (pKb = 4.10). This specific basicity can be exploited to achieve optimal protonation states and reaction kinetics in acid-catalyzed processes .

Substrate in Copper-Catalyzed Benzothiazole Synthesis Requiring Specific Yield Profile

In the synthesis of 2-arylbenzothiazoles via copper-catalyzed multicomponent reactions, N-methylbenzylamine provides a ~65% yield, which is intermediate between the high yield of benzylamine (~84%) and the lower yields of N,N-dimethylbenzylamine (~62%) and dibenzylamine (~60%). For applications where the cost or reactivity of benzylamine is prohibitive, or where a specific yield range is targeted for process control, N-methylbenzylamine offers a viable and predictable alternative .

Safer Amine Intermediate for Products with Potential Environmental Release or Water Contact

For the development of consumer products, pharmaceuticals, or industrial chemicals that may eventually be released into wastewater streams, N-methylbenzylamine is a safer structural choice compared to N,N-dimethylbenzylamine. Unlike its dimethyl analog, which forms the potent carcinogen NDMA in a 34% molar yield during chloramination, N-methylbenzylamine does not produce this hazardous byproduct, reducing regulatory and public health risks .

Efficient Substrate for Palladium-Catalyzed Ortho-Arylation

In palladium-catalyzed ortho-arylation reactions, N-methylbenzylamine exhibits faster reaction kinetics than unsubstituted benzylamine. This makes it a superior substrate choice for high-throughput or large-scale synthesis of ortho-arylated benzylamine derivatives, where increased reaction rate can lead to improved process efficiency and reduced production costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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